4-甲氧基-1H-吲唑-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

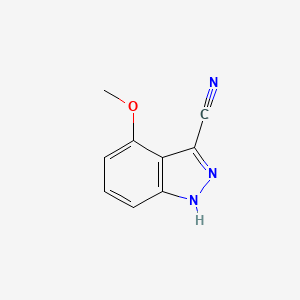

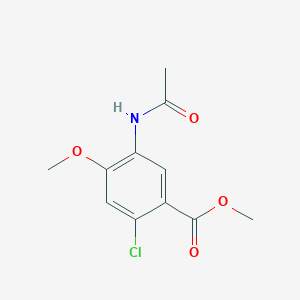

4-Methoxy-1H-indazole-3-carbonitrile is a synthetic compound used in scientific experiments. It has potential applications in the preparation of indazole-pyridine based protein kinase/Akt inhibitors .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 4-Methoxy-1H-indazole-3-carbonitrile, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indazole-3-carbonitrile can be represented by the molecular formula C9H7N3O . The InChI representation of the molecule is InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7 (6)9-10-8/h2-5H,1H3, (H,9,10) .Chemical Reactions Analysis

The chemical reactions involving 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学研究应用

Multicomponent Reactions

Indazole derivatives, including 4-Methoxy-1H-indazole-3-carbonitrile, can be used in multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Synthesis of Biologically Active Structures

Indazole derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal for the synthesis of active molecules and can be used to generate various heterocyclic derivatives .

Antiproliferative Activity

Some indazole derivatives have shown promising antiproliferative activity. For example, 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Anti-inflammatory Effect

Indazole derivatives have shown significant anti-inflammatory effects. In one study, three derivatives were found to have adequate anti-inflammatory effect with inhibition in paw edema of 77, 76, and 76% at 3 hours .

Suzuki-Type Cross-Coupling Reaction

Indazole derivatives can be used in Suzuki-type cross-coupling reactions. These reactions are a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds .

Synthesis of Pharmaceutically Active Compounds

Indazole derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids, but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

作用机制

While the specific mechanism of action for 4-Methoxy-1H-indazole-3-carbonitrile is not explicitly mentioned in the search results, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

未来方向

属性

IUPAC Name |

4-methoxy-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-8-4-2-3-6-9(8)7(5-10)12-11-6/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRHMSROBNZWIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NN2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1H-indazole-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2583018.png)

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2583019.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2583021.png)

![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B2583026.png)

![N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2583027.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methyl N-(diaminomethylidene)carbamimidothioate;hydrochloride](/img/structure/B2583030.png)

![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)

![N-(4-ethylphenyl)-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2583038.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)